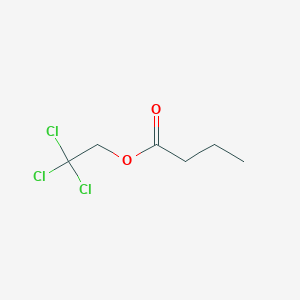

2,2,2-Trichloroethyl butyrate

Description

Contextual significance within synthetic organic chemistry

The primary significance of 2,2,2-trichloroethyl esters, including the butyrate derivative, lies in their function as protecting groups for carboxylic acids. nih.govchimia.ch In complex organic syntheses, it is often necessary to temporarily block a reactive functional group, such as a carboxylic acid, to prevent it from interfering with reactions occurring elsewhere in the molecule. The 2,2,2-trichloroethyl group serves as an effective "protector" for this purpose. chimia.chcdnsciencepub.com

A key advantage of the TCE ester is that it can be removed—or "deprotected"—under very mild and neutral conditions. orgsyn.org This is particularly crucial when the target molecule contains other sensitive functional groups that would be destroyed by the harsh acidic or basic conditions required to cleave other types of esters. nih.govorgsyn.org The deprotection of TCE esters is typically achieved through reductive cleavage, often using zinc dust. chimia.chcdnsciencepub.com

Furthermore, the TCE group offers a practical advantage in monitoring chemical reactions. It produces distinct and sharp signals in proton nuclear magnetic resonance (¹H-NMR) spectroscopy, allowing chemists to easily track the progress of both the protection and deprotection steps. chimia.ch

Historical perspectives on 2,2,2-trichloroethyl esters as functional groups

The utility of the 2,2,2-trichloroethyl group for protecting various functionalities in organic synthesis was recognized in the early 1970s. cdnsciencepub.com Initial studies demonstrated its effectiveness for the protection of not only carboxyl groups but also phosphate and amino groups. cdnsciencepub.com A foundational method for its removal involved the use of zinc powder in acetic acid under mild conditions. cdnsciencepub.comresearchgate.net This development provided a valuable tool for chemists, especially in the field of peptide synthesis, where selective protection and deprotection are paramount. cdnsciencepub.comresearchgate.net The ability to remove the TCE group without affecting other protecting groups like the carbobenzoxy group was a significant advancement. cdnsciencepub.comresearchgate.net

Scope and objectives of academic investigations concerning 2,2,2-Trichloroethyl Butyrate

Academic research related to 2,2,2-trichloroethyl esters has primarily focused on refining and improving the methods for their cleavage. The objective is to develop even milder, more efficient, and more selective deprotection protocols that are compatible with an ever-wider range of functional groups. nih.govchimia.chnih.govtandfonline.com

Investigations have explored various new reagents and catalytic systems to achieve this. For instance, a method utilizing titanocene catalysis, with Cp₂TiCl as an electron transfer catalyst and zinc dust as the reducing agent, has been reported as a mild technique that avoids strongly acidic or aqueous conditions and can be performed at room temperature. nih.govchimia.ch Other research has demonstrated the effective use of sodium telluride in dimethylformamide for the smooth, high-yield regeneration of carboxylic acids from their TCE esters. tandfonline.com Another highly efficient method involves the use of commercially available zinc dust in the presence of ammonium chloride in refluxing acetonitrile, which has proven effective for deprotecting the anomeric oxygen in carbohydrates. nih.govresearchgate.net

While much of the research addresses the general class of TCE esters, one study specifically mentions this compound. This investigation explored its use in a transesterification reaction catalyzed by porcine pancreatic lipase to achieve the kinetic resolution of chiral alcohols, such as racemic 2-octanol. google.com This highlights a more specialized application of this particular compound in biocatalysis and the synthesis of enantiomerically pure substances. google.com

Propriétés

IUPAC Name |

2,2,2-trichloroethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMIVVLGWCQXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335778 | |

| Record name | 2,2,2-Trichloroethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57392-44-6 | |

| Record name | 2,2,2-Trichloroethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloroethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2-trichloroethyl Butyrate

Esterification protocols for 2,2,2-Trichloroethyl Butyrate synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely used method for synthesizing this compound. This can be accomplished through direct reaction of the precursors or mediated by coupling agents to facilitate the reaction under milder conditions.

Direct esterification involves the reaction of butyric acid with 2,2,2-trichloroethanol. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Reaction Scheme: CH₃(CH₂)₂COOH + CCl₃CH₂OH ⇌ CH₃(CH₂)₂COOCH₂CCl₃ + H₂O (Butyric Acid + 2,2,2-Trichloroethanol ⇌ this compound + Water)

While catalyst-free esterification is possible at high temperatures (e.g., 150°C in an autoclave), these conditions are often too harsh for substrates with sensitive functional groups. wiley-vch.de More commonly, Brønsted or Lewis acid catalysts are employed to accelerate the reaction under milder conditions.

Table 1: Typical Catalysts for Direct Esterification

| Catalyst Type | Examples | General Conditions |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with water removal. |

| Lewis Acids | Zinc perchlorate (Zn(ClO₄)₂), Indium(III) chloride (InCl₃) | Often used with a dehydrating agent like MgSO₄. wiley-vch.de |

The choice of catalyst and reaction conditions depends on the scale of the reaction and the presence of other functional groups in the starting materials.

To avoid the often harsh conditions of acid-catalyzed direct esterification, coupling reagents can be used to facilitate the formation of the ester bond at room temperature. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the alcohol.

One of the most common classes of coupling reagents for this purpose is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). vulcanchem.com In this method, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by 2,2,2-trichloroethanol to yield the desired ester and N,N'-dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration.

To improve yields and suppress side reactions, such as the formation of N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) is often included. scielo.org.mx The reaction is typically carried out in aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile. cdnsciencepub.comoup.com

General Procedure using DCC/HOBt:

Butyric acid and HOBt are dissolved in an anhydrous aprotic solvent.

The solution is cooled, and DCC is added.

2,2,2-Trichloroethanol is added to the mixture.

The reaction is stirred at room temperature until completion.

The precipitated DCU is filtered off, and the product is isolated from the filtrate. scielo.org.mx

Table 2: Common Coupling Reagents for Ester Synthesis

| Reagent | Additive (optional) | Solvent | Key Byproduct |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | CH₂Cl₂, THF, Acetonitrile | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | CH₂Cl₂, DMF | Water-soluble urea |

Transesterification approaches to this compound

Transesterification is another key strategy for synthesizing this compound. This process involves the reaction of an existing ester, such as methyl butyrate or ethyl butyrate, with 2,2,2-trichloroethanol in the presence of a catalyst. The alcohol component of the starting ester is exchanged for 2,2,2-trichloroethanol.

Reaction Scheme: CH₃(CH₂)₂COOR' + CCl₃CH₂OH ⇌ CH₃(CH₂)₂COOCH₂CCl₃ + R'OH (Alkyl Butyrate + 2,2,2-Trichloroethanol ⇌ this compound + Alcohol) where R' is typically a methyl or ethyl group.

Enzymes, particularly lipases, are highly effective catalysts for transesterification reactions under mild conditions. They offer high selectivity and operate in organic solvents. The use of an activated ester, such as this compound itself, can serve as an efficient acyl donor in these enzymatic reactions. For example, this compound has been used in the regioselective acylation of sucrose catalyzed by the protease subtilisin in dimethylformamide (DMF). wiley.com

The reaction mechanism for lipase-catalyzed synthesis typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the starting ester) to form an acyl-enzyme intermediate, releasing the first alcohol. nih.govmdpi.com The intermediate then reacts with the acceptor alcohol (2,2,2-trichloroethanol) to form the final product ester and regenerate the free enzyme. nih.gov

Table 3: Lipases Used in Ester Synthesis

| Lipase Source | Common Name | Characteristics |

| Candida antarctica | Lipase B (CALB) | Widely used, high stability and broad substrate specificity. mdpi.com |

| Pseudomonas fluorescens | Lipase P | Used in the synthesis of optically active natural products via transesterification. jst.go.jp |

| Candida rugosa | Lipase | Employed in kinetic studies of ethyl butyrate synthesis. nih.gov |

The choice of solvent, temperature, and substrate ratio are critical parameters for optimizing enzyme-catalyzed transesterification. mdpi.com

Transesterification can also be catalyzed by chemical catalysts, including acids and bases. masterorganicchemistry.com

Acid-catalyzed transesterification : Similar to direct esterification, acid catalysts like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl group of the starting ester, activating it for nucleophilic attack by 2,2,2-trichloroethanol. To drive the equilibrium, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed by distillation. masterorganicchemistry.com

Base-catalyzed transesterification : Strong bases, such as sodium methoxide or ethoxide, can also be used. The mechanism involves the nucleophilic attack of the alkoxide on the ester. However, this method is less common when the target alcohol (2,2,2-trichloroethanol) is more acidic than the leaving alcohol, which can complicate the reaction.

In addition to traditional acid and base catalysts, various metal-based catalysts have been developed for transesterification. Transition metal complexes, for instance, have been shown to be effective for the transesterification of β-keto esters under solvent-free conditions. ajgreenchem.com Such systems could potentially be adapted for the synthesis of this compound.

Green chemistry considerations in the preparation of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, development of more efficient catalysts, and minimizing waste.

Alternative Solvents : Traditional esterification reactions often use hazardous chlorinated or amide solvents. nih.gov Research has shown that greener solvents like acetonitrile can be effective for coupling reagent-mediated esterifications (e.g., Steglich esterification), offering comparable rates and yields while being less hazardous. nih.govjove.com

Catalyst Development : The development of reusable and more environmentally benign catalysts is a central goal. Enzyme-catalyzed processes (Section 2.2.1) are inherently green due to their biodegradability and operation under mild conditions. rsc.org Heterogeneous acid catalysts, such as ion-exchange resins, can also be used for esterification and are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Atom Economy : Synthetic routes with high atom economy are preferred as they generate less waste. Coupling reagent-mediated syntheses, for example, often have lower atom economy due to the formation of stoichiometric amounts of byproducts like DCU. researchgate.net Direct esterification, where the only byproduct is water, has a higher theoretical atom economy.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Reactivity of 2,2,2-trichloroethyl Butyrate

Hydrolytic reactions and kinetic studies of the ester linkage

The cleavage of the ester bond in 2,2,2-trichloroethyl butyrate to yield butyric acid and 2,2,2-trichloroethanol can be achieved through catalysis by either acid or base.

Acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a nucleophilic acyl substitution mechanism known as the AAC2 pathway. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,2,2-trichloroethanol regenerates the acid catalyst and yields the final product, butyric acid. The entire process is a series of equilibrium steps, and to drive the reaction to completion, it is often necessary to use a large excess of water. The preferred conditions for acid-catalyzed esterification or transesterification involve a large excess of the relevant alcohol and a strict absence of water aocs.org.

The hydrolysis of this compound under basic conditions, a process known as saponification, follows a BAC2 mechanism. This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the 2,2,2-trichloroethoxide anion as the leaving group to form butyric acid. In the final step, the highly basic alkoxide anion deprotonates the newly formed carboxylic acid in an irreversible step, yielding a carboxylate salt and 2,2,2-trichloroethanol. The 2,2,2-trichloroethyl group is known to be susceptible to attack by bases like sodium hydroxide thieme-connect.de. For base-catalyzed transesterification, it is crucial to maintain anhydrous conditions and use a large excess of the new alcohol aocs.org.

Reductive cleavage of the 2,2,2-trichloroethyl ester group

The 2,2,2-trichloroethyl (TCE) group is a valuable protecting group for carboxylic acids because it is stable under various conditions but can be selectively removed via reductive methods. This cleavage typically proceeds via a β-elimination reaction.

A common method for the deprotection of 2,2,2-trichloroethyl esters is reductive elimination using zinc metal. thieme-connect.de The reaction is often carried out using a zinc-copper couple in dimethylformamide (DMF) or with zinc dust in acetic acid. thieme-connect.dethieme-connect.de The mechanism involves a two-step process. chimia.ch First, a metal-halogen exchange reaction occurs, where zinc inserts into a carbon-chlorine bond. chimia.ch The resulting organozinc intermediate undergoes a spontaneous 1,2-elimination (fragmentation) to release the zinc carboxylate, which upon workup gives the free carboxylic acid, along with the formation of 1,1-dichloroethene and zinc chloride. thieme-connect.dechimia.ch While effective, these methods can sometimes require harsh acidic conditions or elevated temperatures. chimia.ch

| Reagent | Conditions | Substrate Scope | Yield | Citations |

| Zn-Cu | DMF | Phosphate esters | 96% | thieme-connect.de |

| Zn | Acetic Acid | General esters | Widely used | thieme-connect.de |

| Activated Zn, N-methylimidazole | Ethyl acetate or Acetone, RT or reflux | Chemoselective for TCE/Troc groups | Good | researchgate.net |

Milder conditions for the reductive cleavage of TCE esters have been developed using transition metal catalysis. A notable example is a radical method employing titanocene(III) chloride (Cp₂TiCl) as an electron transfer catalyst and zinc dust as the stoichiometric reducing agent. chimia.chnih.gov This reaction can be performed at room temperature and avoids the use of strong acids or aqueous systems. chimia.chnih.gov

The proposed mechanism involves a halogen-atom abstraction from the trichloroethyl group by Cp₂TiCl to generate a carbon-centered radical. chimia.ch This radical is subsequently reduced by a second equivalent of Cp₂TiCl to form a β-metallated ester. chimia.ch This intermediate then fragments to yield 1,1-dichloroethene and a titanocene carboxylate, which is then converted to the free carboxylic acid. chimia.ch The active Cp₂TiCl catalyst is regenerated in the reaction by the zinc reductant. chimia.ch This radical-based stepwise removal of a chloride ion is considered more efficient than the two-electron metal-halogen exchange. chimia.ch

| Catalyst | Reductant | Solvent | Temperature | Yield Range | Citations |

| 10 mol-% Cp₂TiCl₂ | 2 equiv. Zn dust | THF | Room Temp | ~80% | chimia.ch |

Sodium borohydride (NaBH₄) is a common reducing agent but does not typically reduce esters under standard ambient conditions. researchgate.netmasterorganicchemistry.com However, its reactivity can be significantly enhanced to facilitate the cleavage of TCE esters.

One such method involves the preparation of sodium telluride (Na₂Te) by reacting elemental tellurium with sodium borohydride in a solvent like dimethylformamide (DMF). tandfonline.com This reagent effectively cleaves 2,2,2-trichloroethyl esters to regenerate the carboxylic acid in good yields under smooth conditions. tandfonline.comtandfonline.comunipa.it The reaction conditions are notably compatible with other functional groups such as methyl esters and silyl ethers. tandfonline.comtandfonline.com

Additionally, the reducing power of sodium borohydride can be increased by the addition of Lewis acids, which could potentially be applied to the reduction of TCE esters. researchgate.net The reduction of various functional groups, including trichloromethyl compounds, can also be achieved using a two-step process involving reaction with benzene-1,2-dithiol followed by reduction with sodium borohydride. rsc.org

Transesterification reactions with this compound as a substrate

This compound serves as an effective acyl donor in transesterification reactions, particularly those catalyzed by enzymes. These reactions are valued for their high selectivity, allowing for the modification of specific functional groups within a molecule under mild conditions. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are commonly employed to facilitate the transfer of the butyryl group from this compound to a variety of alcohol substrates.

The primary application of these transesterification reactions is in the kinetic resolution of racemic alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the two enantiomers. For instance, porcine pancreatic lipase (PPL) has been successfully used to catalyze the transesterification between this compound and racemic secondary alcohols, such as 2-octanol. uni-hannover.de This reaction yields optically pure (R)-2-octyl butyrate, leaving the unreacted (S)-2-octanol. uni-hannover.de The choice of solvent can influence the reaction rate, with ethers like diethyl ether and diisopropyl ether being suitable media for this transformation. uni-hannover.de

Another significant application is the regioselective acylation of polyfunctional molecules like carbohydrates. Due to the similar reactivity of multiple hydroxyl groups in a sugar molecule, selective chemical acylation is a challenging task that often requires extensive use of protecting groups. ias.ac.in Enzyme-catalyzed transesterification with this compound offers a more direct approach. For example, the acylation of galactose with this compound, catalyzed by porcine pancreatic lipase in pyridine, results in the highly regioselective formation of 6-O-butyroyl galactose with 95% specificity for the primary hydroxyl group. ias.ac.in This highlights the enzyme's ability to differentiate between the primary and secondary hydroxyl groups of the sugar.

The selection of the enzyme is crucial and depends on the specific substrate and desired outcome. Besides PPL, lipases from Candida cylindracea (now Candida rugosa), Chromobacterium viscosum, and Aspergillus niger have also been utilized in transesterification reactions involving this compound. nih.gov The compound has been used as a standard for studying the reaction rates of lipase-mediated transesterifications. nih.gov

| Enzyme | Substrate | Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | racemic 2-octanol | diethyl ether | (R)-2-octyl butyrate | Successful kinetic resolution with high optical purity. | uni-hannover.de |

| Porcine Pancreatic Lipase (PPL) | Galactose | Pyridine | 6-O-butyroyl galactose | High regioselectivity (95%) for the primary hydroxyl group. | ias.ac.in |

| Candida cylindracea Lipase | Hexan-1-ol | Various hydrophobic solvents | Hexyl butyrate | Used as a standard for acyl donor rate studies. | nih.gov |

| Lipases from Chromobacterium viscosum, Aspergillus niger | Modified monosaccharides | - | Butyrylated monosaccharides | Effective catalysis of transesterification. |

Role as a building block in complex molecular synthesis

The utility of this compound extends to its role as a building block in the synthesis of more complex molecules. Its primary function in this context is as a specialized reagent for introducing a butyryl group, particularly in chemoenzymatic synthesis where mild and selective reaction conditions are paramount. The 2,2,2-trichloroethyl (TCE) ester functionality makes it an "activated" form of butyrate, facilitating the acyl transfer under enzymatic catalysis.

A prime example of its application as a building block is in the regioselective modification of carbohydrates. As detailed in the previous section, the enzymatic acylation of galactose using this compound yields 6-O-butyroyl galactose. ias.ac.in This product, in which a single hydroxyl group of a complex polyol has been selectively functionalized, can serve as an important intermediate in the multi-step synthesis of more complex oligosaccharides or glycoconjugates. The butyryl group can act as a temporary protecting group or be a permanent feature of the final target molecule.

The 2,2,2-trichloroethyl group itself is a well-established protecting group for carboxylic acids and alcohols in organic synthesis. vulcanchem.com Its stability in both acidic and basic conditions allows it to be retained through various synthetic steps, while its selective removal can be achieved under neutral reductive conditions, typically using zinc dust in acetic acid. orgsyn.org This orthogonal deprotection strategy is highly valuable in the synthesis of complex molecules that contain other sensitive protecting groups (e.g., Boc or Fmoc in peptide synthesis). While these applications often involve the synthesis of a TCE-protected intermediate from the corresponding acid and 2,2,2-trichloroethanol, the use of pre-formed this compound in enzymatic reactions provides a convenient and efficient method for the direct introduction of a butyryl group onto a complex substrate.

Advanced Spectroscopic and Structural Characterization of 2,2,2-trichloroethyl Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,2,2-trichloroethyl butyrate, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional correlation experiments, confirms the connectivity of the butyrate and trichloroethyl moieties.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl group of the butyrate chain and the methylene protons of the trichloroethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. Protons closer to the electron-withdrawing ester and trichloromethyl groups are shifted downfield.

The protons of the butyrate moiety exhibit a typical n-propyl spin system. The terminal methyl group (H-4') protons appear as a triplet at the most upfield position. The methylene group adjacent to it (H-3') appears as a sextet due to coupling with both neighboring methylene and methyl groups. The methylene group alpha to the carbonyl (H-2') is observed as a triplet. A key feature is the singlet corresponding to the methylene protons (H-2) of the 2,2,2-trichloroethyl group, which is significantly shifted downfield due to the strong deshielding effect of the three chlorine atoms and the adjacent ester oxygen. chimia.ch In esters, protons on the carbon adjacent to the carbonyl group are typically shifted to around 2.0-2.2 ppm, while those on the carbon adjacent to the ester oxygen appear at approximately 3.7-4.1 ppm. orgchemboulder.com The signal for the trichloroethyl protons is expected around 5.0 ppm. chimia.ch

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~0.95 | Triplet | H-4' |

| ~1.68 | Sextet | H-3' |

| ~2.30 | Triplet | H-2' |

| ~4.75 | Singlet | H-2 |

Note: Predicted values are based on standard chemical shift ranges and data from similar ester compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C-1') of the ester is the most deshielded, appearing significantly downfield. The carbons of the trichloroethyl group (C-1 and C-2) are also shifted downfield due to the electronegative chlorine and oxygen atoms. The aliphatic carbons of the butyrate chain (C-2', C-3', C-4') appear in the upfield region of the spectrum. For comparison, in butyl butyrate, the carbonyl carbon appears at 172.8 ppm, and the aliphatic carbons range from 13.9 to 36.2 ppm. chegg.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | C-1' (C=O) |

| ~95 | C-1 (-CCl₃) |

| ~78 | C-2 (-O-CH₂-) |

| ~36 | C-2' |

| ~18 | C-3' |

| ~13 | C-4' |

Note: Predicted values are based on standard chemical shift ranges and data from similar ester compounds such as ethyl butyrate and butyl butyrate. chegg.comhmdb.ca Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks connecting H-2' with H-3', and H-3' with H-4', confirming the linear butyrate chain. nih.gov The absence of any cross-peaks to the H-2 singlet would confirm it is an isolated spin system, which is consistent with the -CH₂-CCl₃ structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. columbia.edu This technique provides unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a cross-peak between the proton signal at ~4.75 ppm and the carbon signal at ~78 ppm, confirming the assignment of C-2 and H-2. Similarly, correlations between H-2'/C-2', H-3'/C-3', and H-4'/C-4' would be observed, solidifying the complete structural assignment of the molecule. nih.gov

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen.

For this compound, the molecular ion peak would be expected, though it might be of low abundance. A prominent feature in the mass spectrum would be the characteristic isotopic cluster pattern for ions containing three chlorine atoms, due to the natural abundances of ³⁵Cl and ³⁷Cl. researchgate.net

Key fragmentation pathways would include:

Alpha-cleavage: Loss of the butoxy group radical (•OCH₂CCl₃) to form the butyryl cation [CH₃CH₂CH₂CO]⁺ (m/z 71).

McLafferty Rearrangement: If applicable to the butyrate chain, this would lead to the loss of a neutral propene molecule.

Cleavage of the trichloroethyl group: Fragmentation of the C-C bond in the trichloroethyl moiety can occur. Studies on other 2,2,2-trichloroethyl derivatives show characteristic fragmentation patterns related to the loss of chlorine atoms and other small molecules. nih.gov

Table 3: Potential Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 218, 220, 222, 224 | [M]⁺˙ (Molecular ion with isotopic pattern) |

| 147, 149, 151 | [CH₂CCl₃]⁺ |

| 87 | [C₄H₇O₂]⁺ (Butyric acid fragment) |

| 71 | [C₃H₇CO]⁺ (Butyryl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Note: The presence and relative abundance of fragments depend on the ionization energy and the stability of the resulting ions. The listed m/z values correspond to the most abundant isotope.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). bioanalysis-zone.comspectroscopyonline.com This allows for the calculation of the elemental formula of the compound. The molecular formula of this compound is C₆H₉Cl₃O₂. scbt.com

HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com By measuring the exact mass of the molecular ion of this compound and comparing it to the calculated theoretical mass for C₆H₉Cl₃O₂, its elemental composition can be unequivocally confirmed. This high level of mass accuracy is crucial for the definitive identification of the compound, especially in complex mixtures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. horiba.comutoronto.ca For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. libretexts.org

Detailed spectroscopic studies specifically for this compound are not extensively documented in publicly available literature. However, a comprehensive analysis can be constructed by examining the spectra of closely related compounds, such as other butyrate esters and various 2,2,2-trichloroethyl esters. nih.govresearchgate.net

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the ester and the trichloromethyl group.

The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration. vscht.cz In saturated aliphatic esters, this peak typically appears in the range of 1735–1750 cm⁻¹. vscht.czwpmucdn.com For example, the C=O stretch in ethyl butyrate is observed at 1715 cm⁻¹, while in resveratrol butyrate esters it appears at 1751 cm⁻¹. researchgate.netnih.gov For esters of 2,2,2-trichloroethanol, this absorption is found at a characteristically high frequency, often between 1755-1775 cm⁻¹. cdnsciencepub.com The ester functional group also produces strong, characteristic C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. wpmucdn.comspecac.com

The butyrate portion of the molecule will contribute bands corresponding to C-H stretching from its alkyl chain. These are typically observed in the 2850–2980 cm⁻¹ region, as seen in the spectrum of ethyl butyrate. researchgate.net

The 2,2,2-trichloroethyl group introduces vibrations associated with the C-Cl bonds. The C-Cl stretching vibrations are expected in the lower wavenumber region of the spectrum, generally between 600 and 840 cm⁻¹. wpmucdn.com In a related compound, 2,5-dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate, the C-Cl stretch is noted at 745 cm⁻¹. Detailed studies on the analogous molecule 2,2,2-trichloroethylacetate also confirm vibrations involving the CCl₃ group in this region. nih.govconicet.gov.ar

Table 1: Expected Infrared Absorption Bands for this compound

| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Associated Functional Group |

| C-H Stretch | 2850 - 2980 | Medium to Strong | Butyrate alkyl chain |

| C=O Stretch | 1755 - 1775 | Strong | Ester Carbonyl |

| C-O Stretch | 1000 - 1300 | Strong | Ester Linkage |

| C-Cl Stretch | 600 - 840 | Medium to Strong | Trichloroethyl Group |

Raman spectroscopy provides complementary data to IR for structural elucidation. horiba.com While some vibrations can be active in both techniques, the rule of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. mpg.de Although this compound is not centrosymmetric, the relative intensities of peaks can differ significantly between the two methods.

The ester carbonyl (C=O) stretch, which is strong in the IR spectrum, also typically produces a distinct peak in the Raman spectrum, with studies of various esters showing this band around 1740 cm⁻¹. researchgate.net Vibrations of the alkyl chain, such as CH₂ twisting and bending deformations, are also observable. researchgate.net

The C-Cl bonds are strong Raman scatterers due to the high polarizability of the chlorine atoms. utoronto.ca The C-Cl stretching modes generally appear in the 550–790 cm⁻¹ range in Raman spectra. horiba.comutoronto.ca In carbon tetrachloride, C-Cl bending and stretching modes give rise to several strong Raman peaks between 217 and 459 cm⁻¹, with another pair of peaks near 762 and 790 cm⁻¹. libretexts.org For 2,5-dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate, a C-Cl stretch is reported at 738 cm⁻¹. Extensive theoretical and experimental studies on 2,2,2-trichloroethylacetate and 2,2,2-trichloroethyl chloroformate have also been used to assign the Raman active modes of the trichloroethyl group. nih.govresearchgate.netrsc.org

Table 2: Expected Raman Shifts for this compound

| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Associated Functional Group |

| C-H Stretch | 2850 - 2980 | Medium to Strong | Butyrate alkyl chain |

| C=O Stretch | ~1740 | Medium | Ester Carbonyl |

| C-C Stretch | 630 - 1250 | Medium | Aliphatic chain |

| C-Cl Stretch | 550 - 790 | Strong | Trichloroethyl Group |

X-ray Crystallographic Studies of this compound Derivatives (if applicable)

A review of the scientific literature indicates that X-ray crystallographic data for this compound or its simple derivatives are not currently available. The compound is a liquid at room temperature, which would necessitate cryo-crystallography techniques to obtain a single crystal for diffraction studies.

However, the crystal structures of more complex molecules that incorporate a 2,2,2-trichloroethoxy or a 2,2,2-trichloroethyl moiety have been determined. These studies provide insight into the conformational behavior and non-covalent interactions of this functional group in a solid-state environment.

Examples include:

7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III: The crystal structure of this taxol derivative, prepared using 2,2,2-trichloroethyl chloroformate, has been solved, revealing the conformation of the trichloroethoxycarbonyl groups within the complex taxane skeleton. nih.gov

2,2,2-Trichloroethyl-protected PCB sulfates: To aid in structure-activity relationship studies of polychlorinated biphenyl (PCB) metabolites, the structures of two 2,2,2-trichloroethyl-protected PCB sulfates were verified by X-ray diffraction. nih.gov

Phloretin Derivatives: The crystal structure of a phloretin derivative acylated with 2,2,2-trichloroethyl chloroformate has been reported. mdpi.com

nih.govconicet.gov.arOxazino[2,3-b] nih.govconicet.gov.aroxazine Derivatives: The structure of a complex heterocyclic system, 2,2,2-trichloroethyl (4aR,5S)-5-(4-chlorophenyl)-7,7-dimethyl-4a,5,6,7-tetrahydro-2H- nih.govconicet.gov.aroxazino[2,3-b] nih.govconicet.gov.aroxazine-4-carboxylate, has been confirmed by X-ray crystallography. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,2,2-trichloroethyl Butyrate

Quantum chemical calculations of molecular structure and electronic properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometric structure and the distribution of its electrons. slideserve.com For esters like 2,2,2-trichloroethyl butyrate, these calculations can elucidate the influence of the bulky and electron-withdrawing trichloromethyl group on the ester functionality.

Density Functional Theory (DFT) has become a widely used quantum mechanical method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT is employed to study the electronic properties of molecules, and it is particularly useful for describing reaction mechanisms. nih.gov

In studies of related compounds such as 2,2,2-trichloroethyl chloroformate and 2,2,2-trichloroethylacetate, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental. nih.govresearchgate.net These calculations are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties derived from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

DFT calculations can provide values for key molecular properties. rsc.orgrsc.org For the related molecule 2,2,2-trichloroethyl chloroformate, properties such as ionization potential, electronegativity, and chemical hardness have been deduced from HOMO-LUMO analyses. rsc.orgrsc.org

Table 1: Calculated Electronic Properties for a Related Compound (2,2,2-trichloroethyl chloroformate) Note: This data is for a structurally related compound and serves as an example of properties that can be calculated for this compound.

| Property | Definition | Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron | A measure of the molecule's tendency to be oxidized. rsc.org |

| Electron Affinity (EA) | Energy released when an electron is added | A measure of the molecule's tendency to be reduced. rsc.org |

| Electronegativity (χ) | The power of an atom to attract electrons | Provides insight into charge distribution and bond polarity. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A harder molecule has a larger energy gap. rsc.org |

Ab initio molecular orbital theory comprises methods that are based on first principles, without the use of experimental parameters. snu.ac.kr These methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a high level of theoretical accuracy, though they are often more computationally demanding than DFT. researchgate.netwiley.com

For analogous compounds like 2,2,2-trichloroethyl chloroformate and 2,2,2-trichloroethylacetate, ab initio calculations at the MP2 level have been used alongside DFT to determine molecular structure and conformational properties. nih.govresearchgate.netrsc.org These calculations serve to confirm the findings from different theoretical models and provide more reliable results. slideserve.comsnu.ac.kr The use of various basis sets, such as 6-311++G(d,p), allows for a systematic investigation of how the mathematical description of atomic orbitals affects the calculated properties. researchgate.net

Conformational analysis and potential energy surface mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Minima on the PES correspond to stable conformers, while saddle points represent the transition states between them. libretexts.org

For molecules with several rotatable bonds, such as this compound, conformational analysis is crucial for understanding their behavior. Theoretical studies on the related compounds 2,2,2-trichloroethyl chloroformate and 2,2,2-trichloroethylacetate have shown the existence of at least two stable conformers. nih.govresearchgate.netrsc.org These are typically an anti conformer (with Cs symmetry) and a gauche conformer (with C1 symmetry), arising from rotation around the O-CH₂ bond. nih.govrsc.org

Mapping the potential energy surface by systematically changing key dihedral angles allows for the determination of the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netnih.gov This analysis helps to identify the most stable conformer and the populations of different conformers at a given temperature.

Table 2: Conformational Data for a Related Compound (2,2,2-trichloroethylacetate) Note: This data is for a structurally related compound and illustrates the type of information obtained from conformational analysis.

| Conformer | Symmetry | Description | Relative Stability |

|---|---|---|---|

| anti, anti | Cs | The C-C bond of the acetate group is anti to the C-O bond, and the C-O bond is anti to the C-Cl bonds. | Identified as a stable conformer. nih.gov |

| anti, gauche | C1 | The C-C bond is anti to the C-O bond, but the C-O bond is gauche to the C-Cl bonds. | Identified as a stable conformer. nih.gov |

Theoretical elucidation of reaction mechanisms involving this compound

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. sumitomo-chem.co.jp By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. sumitomo-chem.co.jp

While specific reaction mechanisms involving this compound have not been detailed in the provided search results, theoretical methods can be applied to study its potential reactions. For example, the hydrolysis of the ester bond is a fundamental reaction for this class of compounds. Computational modeling could identify the transition state for the nucleophilic attack of water or hydroxide on the carbonyl carbon and determine the activation energy for this process. Such studies are crucial for understanding the stability and reactivity of the compound under various conditions. annualreviews.org

Prediction of spectroscopic properties using computational methods

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. nih.gov For molecules like this compound, theoretical calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Calculations of harmonic vibrational frequencies using DFT are a standard procedure. researchgate.net The calculated frequencies and intensities can be compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. nih.govresearchgate.net In studies of the related 2,2,2-trichloroethyl chloroformate, calculated frequencies were used as a guide to interpret the experimental IR and Raman spectra, providing evidence for the presence of multiple conformers. rsc.orgrsc.org

Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. rsc.org This allows for the assignment of observed electronic transitions and provides insight into the electronic structure of the molecule. rsc.orgrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,2,2-trichloroethyl chloroformate |

| 2,2,2-trichloroethylacetate |

| water |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,2,2-Trichloroethyl butyrate, and what factors influence the choice of reagents and conditions?

- Methodological Answer : The synthesis typically involves esterification between butyric acid derivatives (e.g., butyryl chloride) and 2,2,2-trichloroethanol under controlled conditions. Catalysts like DMAP or bases (e.g., pyridine) are often used to enhance reactivity. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions such as hydrolysis of the trichloroethyl group. Purity can be improved via distillation or column chromatography .

Q. How is this compound utilized in derivatization for gas chromatography-mass spectrometry (GC-MS) analysis?

- Methodological Answer : The compound acts as a derivatizing agent for polar analytes (e.g., amines, alcohols) to improve volatility and detection. For example, in amphetamine analysis, it reacts with primary amines to form stable carbamate derivatives. Optimal conditions include pH 8–9 (buffered with borate), reaction time (30–60 min at 60°C), and extraction with non-polar solvents (e.g., hexane) before GC-MS injection .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and releases toxic gases (e.g., HCl) upon decomposition. Use in a fume hood with PPE (gloves, goggles) is mandatory. Storage under inert gas (argon) at 2–8°C prevents degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in protecting group strategies during multi-step organic syntheses?

- Methodological Answer : The trichloroethyl group acts as an acid-labile protecting group for alcohols or carboxylic acids. Its stability under basic conditions and cleavage via Zn/AcOH reductive systems (generating ethylene and HCl) enables selective deprotection. For instance, in peptide synthesis, it shields hydroxyl groups during coupling steps and is removed without affecting acid-sensitive moieties .

Q. How can researchers optimize reaction conditions when using this compound in esterification or transesterification reactions?

- Methodological Answer : Optimization involves:

- Catalyst screening : Triethylamine or DMAP improves nucleophilicity.

- Solvent effects : Anhydrous solvents (e.g., DMF) enhance yields by suppressing hydrolysis.

- Temperature gradients : Lower temperatures (0°C) reduce side reactions, while higher temps (40–60°C) accelerate kinetics.

- Mole ratios : A 1.2–1.5 excess of trichloroethyl reagent ensures complete conversion. Monitor progress via TLC or NMR .

Q. What analytical challenges arise when quantifying this compound derivatives in complex matrices, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference (e.g., biological samples) and derivative instability. Solutions:

- Sample cleanup : Solid-phase extraction (C18 columns) removes lipids/proteins.

- Internal standards : Deuterated analogs correct for recovery variations.

- GC-MS parameters : Use splitless injection, low oven ramp rates (~10°C/min), and selective ion monitoring (SIM) to enhance sensitivity .

Data Contradiction Analysis

- Example : Discrepancies in reported derivatization yields (e.g., 70–90% in plasma vs. 50–60% in hair) may stem from matrix-specific ion suppression or variable analyte accessibility. Validate methods with spike-and-recovery experiments and adjust extraction protocols (e.g., enzymatic digestion for hair samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.